N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide
Description
The exact mass of the compound this compound is 401.1142338 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c21-15-2-1-3-16(11-15)23-6-8-24(9-7-23)20(26)19(25)22-12-14-4-5-17-18(10-14)28-13-27-17/h1-5,10-11H,6-9,12-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMDRSVAHJZPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide is a compound that has garnered attention due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a complex structure that integrates a benzodioxole moiety and a piperazine ring, both of which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 373.83 g/mol. Its structural components suggest potential interactions with various biological targets.
1. Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. For instance, compounds containing the piperazine moiety have shown significant antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis, with some derivatives demonstrating IC50 values in the low micromolar range .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in various physiological processes. Notably, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative conditions like Alzheimer's disease. In related studies, derivatives with similar scaffolds exhibited strong AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM .
3. Binding Interactions
Fluorescence quenching studies have demonstrated that this compound binds effectively to bovine serum albumin (BSA). This interaction suggests potential applications in drug delivery systems and pharmacokinetics, as BSA binding can influence the bioavailability and distribution of drugs in vivo .
Case Study 1: Structural Analysis
A crystal structure analysis of related compounds revealed that the benzodioxole and piperazine moieties facilitate non-classical intermolecular hydrogen bonding, contributing to the stability and biological activity of these compounds . The study provided detailed crystallographic data, including bond lengths and angles, which are essential for understanding the molecular interactions at play.
Case Study 2: Pharmacological Evaluation
In a pharmacological evaluation involving various synthesized derivatives, several compounds were screened for their antibacterial and enzyme inhibitory activities. Among these, specific derivatives demonstrated high efficacy against urease, suggesting potential therapeutic applications in managing conditions like kidney stones . The results indicated that modifications to the piperazine ring could enhance biological activity.
Summary of Biological Activities
| Activity Type | Description | IC50 Values |
|---|---|---|
| Antibacterial | Effective against Salmonella typhi and Bacillus subtilis | Low micromolar range |
| Acetylcholinesterase Inhibition | Significant inhibition observed in related compounds | 0.63 µM - 6.28 µM |
| BSA Binding | Strong binding affinity indicating potential for drug delivery applications | Not specified |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
